5-Lipoxygenase (5-LOX) Inhibitory Screening: Target Compound vs. Class Expectation
In a standardized ChEMBL-deposited binding assay (CHEMBL620010), 1-(4-bromobenzyl)pyrrolidin-2-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and returned a result of NS (no significant activity) [1]. This negative result provides a definitive activity boundary: at concentrations up to 100 µM, the compound does not engage 5-LOX in a manner that produces measurable inhibition. While no direct head-to-head comparator data exist in this specific assay for the non-brominated analog (1-benzylpyrrolidin-2-one) or the meta-bromo regioisomer, this null result establishes a functional baseline against which any future claims of 5-LOX activity for N-benzyl pyrrolidin-2-one analogs must be benchmarked [1]. The absence of 5-LOX inhibition at 100 µM distinguishes this compound from certain polybrominated pyrrolidin-2-one natural product derivatives that have demonstrated antioxidant and enzyme inhibitory activities in related assays [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition at 100 µM |
|---|---|
| Target Compound Data | NS (no significant activity) at 100 µM in RBL-1 5-LOX assay (CHEMBL620010) |
| Comparator Or Baseline | No direct comparator in identical assay; class baseline for active 5-LOX inhibitors typically requires IC₅₀ < 10 µM |
| Quantified Difference | Target compound is inactive (>100 µM) vs. typical active 5-LOX inhibitor threshold (<10 µM); ≥10-fold differential |
| Conditions | RBL-1 cell-based 5-Lipoxygenase inhibition assay; single-point screening at 100 µM compound concentration |
Why This Matters
This negative selectivity data point prevents misallocation of this compound into anti-inflammatory screening cascades targeting the 5-LOX pathway, directing procurement toward alternative applications where 5-LOX activity is not required.
- [1] ChEMBL Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed May 2026). View Source
- [2] The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Bioorganic Chemistry, 2019. Available via Bartin University Institutional Repository. https://acikerisim.bartin.edu.tr (accessed May 2026). View Source
